molecular formula C18H19N3O3 B1507368 (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone CAS No. 473734-32-6

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone

Cat. No.: B1507368
CAS No.: 473734-32-6
M. Wt: 325.4 g/mol
InChI Key: PSFMCGNZHVEGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone" features a piperazine core linked to a phenyl group via a carbonyl bridge and substituted with a 3-amino-2-hydroxybenzoyl moiety.

Properties

IUPAC Name

[4-(3-amino-2-hydroxybenzoyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-15-8-4-7-14(16(15)22)18(24)21-11-9-20(10-12-21)17(23)13-5-2-1-3-6-13/h1-8,22H,9-12,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFMCGNZHVEGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729813
Record name [4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473734-32-6
Record name [4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone typically involves the following steps:

  • Formation of Piperazine Derivative: : Piperazine is reacted with an appropriate benzoyl chloride derivative to form the piperazine-benzoyl compound.

  • Introduction of Amino Group: : The amino group is introduced through a substitution reaction, often using ammonia or an amine source.

  • Hydroxylation: : The hydroxy group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The hydroxy group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: : Reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are often used.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted phenyl compounds.

Scientific Research Applications

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological activity. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs and their distinguishing features include:

Table 1: Structural and Physical Property Comparison
Compound Name/ID (Evidence) Substituents Physical State Melting Point (°C) Key Functional Groups
Target Compound 3-amino-2-hydroxybenzoyl Not reported Not reported -NH₂, -OH, carbonyl
(4-(4-Nitrophenyl)piperazin-1-yl)(phenyl)methanone () 4-nitrophenyl Yellow solid Not reported -NO₂, carbonyl
Compounds 12–15 () 3-methoxy-4-nitro, 3-(methoxymethoxy)-4-nitro, 4-amino-3-methoxy, 4-amino-3-(methoxymethoxy) Solids or oils 185–190 (solids) -NO₂, -OCH₃, -NH₂, carbonyl
QD10–QD12 () Phenoxypropyl-benzoyl derivatives Oils/solids 148–183 Halogens (-Cl, -F), carbonyl
ZINC000015767717 () 4-nitrophenyl, trifluoromethyl Not reported Not reported -NO₂, -CF₃, carbonyl
Cyclopropanecarbonyl derivative () Cyclopropanecarbonyl Light oil (salt) 181–183 Cyclopropane, carbonyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂, ) and trifluoromethyl (-CF₃, ) groups enhance electrophilicity but reduce solubility. In contrast, amino (-NH₂) and hydroxyl (-OH) groups in the target compound improve hydrogen bonding and hydrophilicity.
  • Physical States: Nitro-substituted analogs () are solids with higher melting points (~185–190°C), while amino derivatives (–15) are viscous oils, likely due to reduced crystallinity from hydrogen bonding.
  • Synthetic Yields : Yields vary significantly (e.g., 18% for QD12 in vs. 87% for the nitro derivative in ), reflecting differences in substituent reactivity and synthetic routes.

Key Observations :

  • Hydrogen Bonding : The target compound’s -NH₂ and -OH groups may enhance interactions with polar residues in enzymes or receptors, similar to ZINC000015767717’s furan/carbonyl interactions .
  • Halogen Effects: Chloro/fluoro substituents () improve lipophilicity and membrane penetration, critical for CNS-targeting ligands.
  • Enzyme Inhibition : Nitro/trifluoromethyl groups () are associated with electron-deficient aromatic systems, favoring interactions with hydrophobic enzyme pockets.

Spectroscopic and Analytical Characterization

All compounds () were validated via IR, ¹H/¹³C NMR, and mass spectrometry. For example:

  • NMR Shifts: The target compound’s 3-amino-2-hydroxybenzoyl group would exhibit distinct aromatic proton shifts (δ ~6.5–7.5 ppm) and broad -NH/-OH signals (δ ~5–6 ppm), contrasting with nitro derivatives (δ ~8–9 ppm for aromatic -NO₂) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ = 318.2 in ) align with calculated masses, confirming structural integrity.

Biological Activity

The compound (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone , also known by its CAS number 473734-32-6, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H19N3O3\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}
PropertyValue
Molecular Weight325.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP2.5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to tyrosinase activity.

Enzymatic Inhibition

Research indicates that derivatives of this compound can inhibit tyrosinase, an enzyme critical for melanin biosynthesis. This inhibition can have therapeutic implications for conditions such as hyperpigmentation and melanoma.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The compound's efficacy was measured using standard disk diffusion methods, showing significant inhibition zones compared to control groups.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In assays measuring DPPH radical scavenging activity, it demonstrated a concentration-dependent antioxidant effect, suggesting potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • Tyrosinase Inhibition Study :
    • A study evaluated the inhibitory effects of several piperazine derivatives on tyrosinase from Agaricus bisporus. The most potent derivative exhibited an IC50 value of 3.8 μM, indicating strong inhibitory action against the enzyme, which is crucial for melanin production .
  • Cell Viability Assays :
    • MTT assays conducted on B16F10 melanoma cells showed that the compound did not exhibit cytotoxicity up to concentrations of 25 μM. This finding supports its potential use in therapeutic applications without adverse effects on cell viability .
  • Antimicrobial Efficacy :
    • In a comparative study against various bacterial strains, the compound displayed significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL depending on the strain tested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.